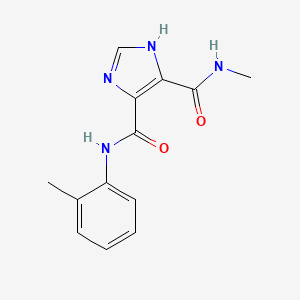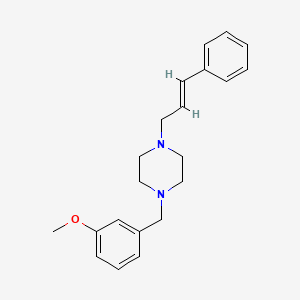![molecular formula C12H15N5O2S B5884950 N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications as a drug molecule. It belongs to the class of thioacetamide derivatives and has been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that it may modulate the release of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to possess anticonvulsant properties and to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, antifungal, and antibacterial properties, making it a versatile molecule for studying various biological processes. However, one of the limitations of using this molecule in lab experiments is its potential toxicity. It has been shown to possess cytotoxic properties and may cause cell death at high concentrations.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One direction is to study its potential applications as a drug molecule for the treatment of various diseases such as inflammation, epilepsy, and cancer. Another direction is to study its mechanism of action and to identify its molecular targets in the body. Additionally, future research could focus on developing new synthesis methods for this molecule and on optimizing its pharmacological properties.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-methoxybenzyl chloride with sodium thiomethoxide to form 4-methoxybenzyl thioether. The second step involves the reaction of 4-methoxybenzyl thioether with 2-bromoacetamide to form N-(4-methoxybenzyl)-2-bromoacetamide. The final step involves the reaction of N-(4-methoxybenzyl)-2-bromoacetamide with sodium azide and copper (I) iodide to form this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications as a drug molecule. It has been shown to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-11(18)13-7-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEHOGXIYYUBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)

![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)